molecular formula C10H14O B1171004 fimbrial antigen F165(2) CAS No. 162683-41-2

fimbrial antigen F165(2)

Cat. No.: B1171004
CAS No.: 162683-41-2
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Description

Significance of Fimbrial Structures as Bacterial Virulence Factors

Fimbriae are hair-like proteinaceous appendages on the surface of bacteria that play a critical role in the initiation of infection. ontosight.ai These structures, also known as pili, function as adhesins, mediating the attachment of bacteria to host cells and tissues. This adhesion is a crucial first step in colonization, preventing the bacteria from being eliminated by mechanical forces such as the flow of urine or mucus. ontosight.ai Beyond simple attachment, fimbrial adhesins are significant virulence factors because they can dictate host and tissue specificity, facilitate the delivery of toxins, and contribute to the formation of biofilms. Many pathogenic bacteria, particularly Escherichia coli, possess a diverse array of fimbriae, each adapted to recognize specific receptors on host surfaces. oup.com The presence and expression of specific fimbrial types are often associated with the ability of the bacterium to cause disease, influencing the severity and outcome of infections. ontosight.ai Virulence factors like fimbriae enable bacteria to colonize and invade the host, evade defense mechanisms, and cause tissue injury. nih.gov

Overview of Fimbrial Antigen F165(2) in Extraintestinal Pathogenic Escherichia coli

Fimbrial antigen F165(2) is a specific adhesin found on the surface of certain strains of extraintestinal pathogenic Escherichia coli (ExPEC). nih.gov These ExPEC strains are responsible for a range of infections outside the gut, including urinary tract infections (UTIs), septicemia (blood poisoning), and newborn meningitis. ontosight.aioup.com The F165(2) antigen is part of a larger fimbrial complex designated F165, which is produced by E. coli strains, particularly of the O115 serogroup, isolated from animals like piglets and calves suffering from septicemia and diarrhea. nih.govoup.comoup.com

The F165 complex actually consists of two distinct fimbrial components: F165(1) and F165(2). nih.govoup.comnih.gov Fimbrial antigen F165(2) is genetically and serologically distinct from F165(1). nih.govresearchgate.net Research has shown that F165(2) is closely related, and in some cases identical, to another fimbrial type known as F1C, which is also associated with UTIs and newborn meningitis in humans. microbiologyresearch.orgresearchgate.net The genetic determinant responsible for producing F165(2) fimbriae is the fot operon, which is related to the sfa (S fimbriae) and foc (F1C fimbriae) gene families. nih.govoup.comnih.gov The presence of F165(2) and other associated virulence genes on pathogenicity islands—large mobile genetic elements—highlights its role as a key component in the arsenal (B13267) of ExPEC strains that cause systemic disease. nih.govoup.comnih.gov

Historical Context and Early Characterization of Fimbrial Antigen F165(2) Research

The fimbrial antigen complex F165 was first identified in the mid-1980s. nih.govnih.gov Initial research focused on strains of E. coli serogroup O115 isolated from piglets suffering from diarrhea. nih.govredalyc.org Scientists observed that these strains caused mannose-resistant hemagglutination (MRHA) of erythrocytes from various species, including sheep, pigs, and humans, a characteristic often mediated by fimbrial adhesins. nih.gov An antiserum developed against an MRHA-positive strain (4787) allowed for the designation of a new surface antigen, "F165." nih.govnih.gov Electron microscopy and immunoassays confirmed that the F165 antigen was fimbrial in nature. nih.gov

Further investigation revealed that the F165 antigen was not a single entity but a complex. oup.com Purification studies identified two separate protein subunits with different molecular weights, approximately 17,200-17,500 Da and 19,000 Da. oup.comnih.gov In 1992, the smaller of these components was successfully purified to homogeneity and officially named F165(2). oup.comnih.gov This early characterization determined its molecular weight to be 17,200 Da and established its amino acid composition. oup.comnih.gov Crucially, sequencing of the first 33 amino acids revealed that F165(2) was identical to the F1B fimbrial subunit and highly similar to the F1C subunit, providing the first molecular link to fimbriae found in human ExPEC strains. oup.comnih.gov Subsequent cloning of the genetic determinant for F165(2) confirmed its identity as an F1C-like fimbria. microbiologyresearch.orgmicrobiologyresearch.org

Research Findings on Fimbrial Antigen F165(2)

Table 1: Genetic and Molecular Characteristics of Fimbrial Antigen F165(2)

Characteristic Description Source(s)
Associated Fimbriae F1C-like fimbriae oup.comnih.govmicrobiologyresearch.org
Genetic Locus fot operon (F one/C-like) nih.govoup.comnih.gov
Operon Family S/Foc family researchgate.netmicrobiologyresearch.org
Major Subunit Gene f165(2)A (fotA) microbiologyresearch.orgresearchgate.netresearchgate.net
Major Subunit Protein Mature protein of 156 amino acids microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org
Molecular Mass ~17.2 kDa microbiologyresearch.orgnih.govresearchgate.net
Minor Subunit Genes f165(2)FGH (fotFGH) microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org
Minor Subunit Proteins F (148 aa), G (145 aa), H (276 aa) microbiologyresearch.orgresearchgate.net

| Associated Pathogenicity Island | PAI II(4787), located at 6 min of the E. coli chromosome | oup.comnih.gov |

Table 2: Amino Acid Sequence Homology of F165(2) Subunits

F165(2) Subunit Homologous Protein(s) Identity/Similarity Source(s)
F165(2)A (Major) F1C major subunit Identical (except for the first position) microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org
SfaI and SfaII major subunits Similar microbiologyresearch.orgresearchgate.net
F165(2)F (Minor) FocF and SfaG/SfaIIG Identical microbiologyresearch.orgmicrobiologyresearch.org
F165(2)G (Minor) FocG More closely related than to SfaIS/SfaIIS microbiologyresearch.orgmicrobiologyresearch.org

| F165(2)H (Minor) | FocH | More closely related than to SfaIH/SfaIIH | microbiologyresearch.orgresearchgate.netmicrobiologyresearch.org |

Properties

CAS No.

162683-41-2

Molecular Formula

C10H14O

Synonyms

fimbrial antigen F165(2)

Origin of Product

United States

Molecular Biology and Genetic Determinants of Fimbrial Antigen F165 2

Genetic Organization of the fot Operon Encoding Fimbrial Antigen F165(2)

The genetic determinants for the F165(2) fimbriae are encoded by the fot operon. nih.govnih.gov This operon is structurally and functionally related to the gene clusters that encode other S-family fimbriae, such as F1C fimbriae. oup.comnih.gov In septicemic E. coli strain 4787, the fot operon is part of a larger genetic structure known as a pathogenicity island. nih.govoup.com The organization of the fot operon follows the typical architecture for fimbriae assembled via the chaperone-usher pathway, containing genes for structural subunits, assembly machinery, and regulation. plos.org

Table 1: Putative Gene Functions within the fot Operon Based on Homology to S-family Fimbrial Operons

Gene (Homolog) Putative Function
fotA (Major Subunit) Encodes the primary structural protein that polymerizes to form the fimbrial shaft.
fotC (Chaperone) Periplasmic protein that binds fimbrial subunits, preventing their premature aggregation and guiding them to the usher.
fotD (Usher) Outer membrane protein that forms a channel for the export and assembly of fimbrial subunits on the bacterial surface.
fotG (Adhesin) Minor fimbrial subunit, typically located at the tip of the fimbria, responsible for specific binding to host cell receptors.

Transcriptional and Translational Regulation of F165(2) Expression

The expression of F165(2) fimbriae is a tightly controlled process, ensuring that the fimbriae are produced under conditions where they are most beneficial for the bacterium, such as during host colonization. This regulation occurs primarily at the transcriptional level and is influenced by global regulatory systems, environmental signals, and phase variation mechanisms. nih.gov

Several global regulatory proteins, which coordinate the expression of numerous genes across the bacterial genome in response to broad physiological signals, have been shown to influence the activity of the fot operon. nih.gov These systems allow the bacterium to integrate information about its metabolic state and external environment to control virulence gene expression.

Table 2: Global Regulatory Mechanisms Affecting fot Operon Expression

Regulatory Mechanism Effect on fot Expression Description
Leucine-responsive regulatory protein (Lrp) Modulatory A DNA-binding protein that senses amino acid availability and regulates a wide range of operons, including those for adhesins. nih.gov
Catabolite Repression Modulatory A control system that represses the expression of operons for alternative carbon sources when a preferred source like glucose is present. nih.gov
DNA Methylation Modulatory The methylation of adenine (B156593) residues in GATC sequences by DNA adenine methyltransferase (Dam) can alter DNA structure and the binding of regulatory proteins, thereby affecting gene expression. nih.gov

| DNA Supercoiling | Modulatory | Changes in the level of DNA supercoiling, influenced by environmental factors, can affect promoter activity and transcription initiation. nih.gov |

The expression of the fot operon is highly sensitive to external environmental conditions. nih.gov This allows E. coli to modulate F165(2) production in response to the different niches it may encounter, such as within the host versus in the external environment.

Table 3: Environmental Factors Influencing fot Gene Expression

Environmental Factor Optimal Condition for Expression Effect
Temperature 37°C Expression is optimal at host body temperature, suggesting a role in infection. nih.gov
Oxygen Availability Aerobic Higher expression occurs under aerobic conditions. nih.gov

| Growth Medium | Complex (Luria-Bertani) | Expression is higher in a nutrient-rich, complex medium compared to a minimal medium. nih.gov |

Many fimbrial systems in E. coli are subject to phase variation, a mechanism that allows individual cells within a clonal population to switch between fimbriated (ON) and non-fimbriated (OFF) states. researchgate.netnih.gov This process generates phenotypic heterogeneity, which can be advantageous for evading the host immune system or adapting to different environments. researchgate.net For type 1 fimbriae, this is controlled by the site-specific inversion of a DNA element containing the promoter, a process mediated by recombinases FimB and FimE. nih.gov While the related F165(1) fimbriae undergo phase variation regulated by Lrp and DNA methylation, the precise molecular mechanism governing phase variation for F165(2) has not been fully elucidated but is a presumed regulatory feature given its fimbrial nature. researchgate.netcdnsciencepub.com

Genes Encoding F165(2) Subunits and Associated Biogenesis Components

The synthesis and assembly of the F165(2) fimbria on the bacterial surface are encoded by a series of genes within the fot operon. nih.gov As an S-family fimbria, its biogenesis relies on the chaperone-usher pathway, a well-conserved mechanism in Gram-negative bacteria. plos.org The core components required include a major structural subunit, a periplasmic chaperone, and an outer membrane usher protein. revistabiomedica.orgresearchgate.net The fot operon is closely related to that of F1C fimbriae, indicating a similar genetic makeup for these components. oup.comnih.gov

F165(2) Operon Integration within Bacterial Pathogenicity Islands

The fot operon is not an isolated genetic element but is located within a larger, mobile genetic element known as a Pathogenicity Island (PAI). oup.comnih.govnih.gov PAIs are distinct segments of DNA in the chromosome of pathogenic bacteria that carry clusters of virulence genes. nih.gov In the septicemic E. coli strain 4787, the fot operon is part of a PAI designated PAI II(4787). oup.comnih.gov

Key features of PAI II(4787) include:

Size: The island is over 35 kb in length. oup.comnih.gov

Chromosomal Location: It is integrated into the E. coli chromosome between the proA and yagU genes, a location corresponding to approximately 6 minutes on the chromosome map. oup.comnih.gov

Associated Virulence Genes: In addition to the fot operon, PAI II(4787) harbors other virulence-associated gene clusters, notably the iroBCDEN cluster, which is involved in iron acquisition—a critical function for pathogens during infection. oup.comnih.govoup.com

The presence of the fot operon within a PAI highlights its role in virulence and suggests that it was acquired by horizontal gene transfer, a common mechanism for the evolution of pathogenic bacteria. oup.comresearchgate.net

Structural Biology and Assembly Mechanisms of Fimbrial Antigen F165 2

Subunit Composition and Architecture of the F165(2) Fimbrial Rod

The primary structural component of the F165(2) fimbrial rod is the major subunit protein, designated F165(2)A. nih.gov This protein polymerizes to form the main shaft of the fimbria. Biochemical characterization has determined that F165(2)A has a molecular mass of approximately 17.2 kDa. nih.govnih.gov The mature protein consists of 156 amino acid residues. nih.gov A separate analysis indicated the component molecule comprises 158 amino acid residues, with 37.3% of these being hydrophobic, contributing to the stability of the fimbrial structure. nih.gov The isoelectric point of F165(2) has been determined to be 9.5. nih.gov

Sequence analysis has revealed that the F165(2)A protein is identical to the major subunit of F1C fimbriae, with a difference noted at the first position of the amino acid sequence. nih.gov This high degree of similarity places F165(2) within the S/Foc family of fimbriae. nih.gov

Table 1: Properties of the Major Subunit Protein F165(2)A

Property Value Source(s)
Designation F165(2)A nih.gov
Molecular Mass 17.2 kDa nih.govnih.gov
Amino Acid Residues (Mature Protein) 156-158 nih.govnih.gov
Hydrophobicity 37.3% nih.gov
Isoelectric Point (pI) 9.5 nih.gov
Genetic Locus fot operon researchgate.net

In addition to the major subunit, the F165(2) fimbrial structure incorporates several minor subunit proteins, which are present in smaller numbers but are crucial for the initiation of assembly and for the adhesive properties of the fimbriae. The fot operon encodes for three such minor subunits: F165(2)F, F165(2)G, and F165(2)H. researchgate.netnih.gov

These minor subunits are thought to be located at the tip of the fimbrial rod, a common architectural feature in related fimbrial systems. The adhesin, which mediates binding to host cell receptors, is typically a minor subunit. While the specific roles of each F165(2) minor subunit are inferred from homology to other systems, their presence is essential for a fully functional fimbrial structure.

The mature forms of these minor subunit proteins have the following characteristics:

F165(2)F: Comprises 148 amino acids. nih.gov

F165(2)G: Comprises 145 amino acids. nih.gov

F165(2)H: Comprises 276 amino acids. nih.gov

Sequence comparisons have shown that these proteins are highly similar to the minor subunits of other fimbriae in the S/Foc family, such as FocF, SfaG, FocG, SfaS, FocH, and SfaH. nih.gov

Table 2: Minor Subunit Proteins of Fimbrial Antigen F165(2)

Subunit Designation Number of Amino Acids (Mature Protein) Homology to Other Fimbrial Subunits Source(s)
F165(2)F 148 FocF, SfaG nih.gov
F165(2)G 145 FocG, SfaS nih.gov
F165(2)H 276 FocH, SfaH nih.gov

Molecular Mechanisms of F165(2) Biogenesis and Assembly

The biogenesis of F165(2) fimbriae is a complex process that relies on the chaperone-usher (CU) pathway, a widespread secretion system in Gram-negative bacteria for the assembly of adhesive surface organelles. nih.govnih.govplos.org This pathway ensures the correct folding, transport, and polymerization of fimbrial subunits at the outer membrane.

The CU pathway involves two key accessory proteins encoded within the fimbrial operon: a periplasmic chaperone and an outer membrane usher protein. nih.govwikipedia.org For F165(2), these components are encoded by the fot operon. The process begins with the synthesis of fimbrial subunits (F165(2)A, F, G, and H) in the cytoplasm and their translocation into the periplasm via the general secretory (Sec) pathway. nih.gov In the periplasm, the subunits are in an unfolded state and are prone to aggregation. nih.gov

Periplasmic Chaperones: Once in the periplasm, a dedicated chaperone protein binds to each fimbrial subunit. plos.orgnih.gov This interaction is critical for several reasons:

It prevents the premature aggregation and degradation of the subunits in the periplasmic space. nih.gov

It facilitates the proper folding of the subunits into an assembly-competent conformation. plos.org

It caps (B75204) the interactive surfaces of the subunits, preventing them from polymerizing within the periplasm. plos.org

The chaperone-subunit complex is then targeted to the outer membrane usher protein. nih.gov

Outer Membrane Ushers: The usher is a protein that forms a channel in the outer membrane and serves as an assembly platform for the fimbrial rod. nih.govplos.org The chaperone-subunit complexes are recruited from the periplasm to the usher. wikipedia.org The usher mediates a process of "donor strand exchange," where the chaperone is displaced, and the subunits are added one by one to the growing fimbrial filament in a specific order, typically with the adhesin at the tip, followed by other minor subunits, and finally the polymerization of the major subunit to form the rod. mdpi.com The assembled fimbria is then translocated through the usher's channel to the cell surface. nih.gov

Reassociation Properties of Purified F165(2) Fimbrial Components

Studies involving the purification of F165(2) fimbriae have provided insights into the stability and assembly dynamics of the structure. Fimbriae can be dissociated into their constituent subunits under specific chemical conditions. A fimbrial component with a molecular weight of 17,200 was purified from the F165-positive E. coli strain 4787. nih.gov

It was demonstrated that treatment with 0.15 M ethanolamine (B43304) buffer at a pH of 10.5 effectively dissociates the purified fimbriae into their individual subunits. nih.gov Crucially, upon the removal of the ethanolamine, the purified fimbrial components were observed to reassociate, spontaneously re-forming fimbrial structures. nih.gov This property of self-assembly underscores the inherent structural information encoded within the subunits that drives the formation of the fimbrial rod.

Role of Fimbrial Antigen F165 2 in Bacterial Pathogenesis

F165(2)-Mediated Adhesion to Host Cells and Extracellular Matrix Components

The ability of pathogenic bacteria to adhere to host surfaces is a primary determinant of their virulence. Fimbrial antigen F165(2) is a key adhesin that enables E. coli to bind to various host cells and components of the extracellular matrix, thereby anchoring the bacteria and preventing their clearance by host defense mechanisms.

Identification and Characterization of Host Receptors for F165(2)

The specificity of bacterial adhesion is dictated by the interaction between bacterial adhesins and their corresponding receptors on host cells. For F165(2), which is biochemically and serologically identical to F1C fimbriae, the primary host cell receptors have been identified as specific carbohydrate residues present on glycolipids. nih.govasm.org

Through thin-layer chromatography overlay and solid-phase binding assays, researchers have demonstrated that F1C fimbriae exhibit a strong binding affinity for the disaccharide sequence GalNAcβ1-4Galβ. nih.govnih.gov This sequence is a component of the glycosphingolipid asialo-GM2 (GgO3Cer). nih.govnih.govasm.org While F1C fimbriae can bind to other glycolipids such as glucosylceramide (GlcCer) and lactosylceramide, the presence of the GalNAcβ1-4Galβ sequence significantly enhances binding affinity. nih.govnih.gov For instance, the binding efficiency of F1C-fimbriated bacteria to asialo-GM2 is markedly higher than to glycolipids lacking this specific disaccharide. nih.govnih.gov

The F1C fimbrial complex is composed of a major subunit, FocA, and several minor subunits, including FocF, FocG, and FocH. nih.gov The FocH adhesin, located at the tip of the fimbria, is responsible for mediating the binding to these specific glycan targets. asm.org

Table 1: Identified Host Receptors for F165(2)/F1C Fimbriae
Receptor MoleculeChemical StructureBinding SpecificitySource
Asialo-GM2 (GgO3Cer)GalNAcβ1-4Galβ1-4Glcβ1-CerHigh-affinity binding epitope nih.govnih.govasm.org
Asialo-GM1 (GgO4Cer)Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-CerBinds to the internal GalNAcβ1-4Galβ sequence nih.govnih.gov
Glucosylceramide (GlcCer)Glcβ1-CerLower affinity binding nih.govnih.gov
LactosylceramideGalβ1-4Glcβ1-CerLower affinity binding nih.govnih.gov
GlobotriaosylceramideGalα1-4Galβ1-4Glcβ1-CerBinding observed nih.govasm.org
Paragloboside (nLc4Cer)Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ1-CerBinding observed nih.govnih.gov

Specificity of F165(2) Binding to Host Tissues and Erythrocytes

The expression of specific receptors on different cell types determines the tissue tropism of F165(2)-producing E. coli. These fimbriae have been shown to mediate binding to epithelial cells in the distal tubules and collecting ducts of the human kidney, as well as to endothelial cells of both the kidney and bladder. nih.gov This tissue specificity is consistent with the role of F1C fimbriae in urinary tract infections. nih.gov

While F1C fimbriae were initially described as non-hemagglutinating, subsequent research has clarified their hemagglutination properties. nih.gov Strains expressing F165 fimbriae, which include the F165(2) component, demonstrate mannose-resistant hemagglutination of erythrocytes from a variety of species.

Table 2: Hemagglutination Profile of F165-Positive E. coli
Erythrocyte SourceHemagglutination Result
SheepPositive
GoatPositive
PigPositive
DogPositive
CatPositive
ChickenPositive
HumanPositive
CalfNegative
HorseNegative
Guinea PigNegative
RabbitNegative

Contribution of F165(2) to Bacterial Colonization of Host Mucosal Surfaces

Successful colonization of mucosal surfaces is a prerequisite for many bacterial infections. Fimbrial adhesins like F165(2) are instrumental in this process, enabling bacteria to overcome the cleansing mechanisms of mucosal tissues, such as peristalsis in the gut and the flow of urine in the urinary tract.

Studies on the commensal E. coli strain Nissle 1917, which is used as a probiotic, have demonstrated the importance of F1C fimbriae in intestinal colonization. nih.govasm.org In a mouse model, a mutant strain of Nissle 1917 lacking F1C fimbriae showed a significantly reduced ability to persist in the intestine compared to the wild-type strain. nih.gov This suggests that F1C fimbriae are crucial for the long-term colonization of the gut.

Furthermore, F1C fimbriae have been shown to be essential for biofilm formation on both inert surfaces and epithelial cells. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from host defenses and antimicrobial agents. The ability of F165(2)/F1C fimbriae to promote biofilm formation is likely a key factor in the persistence of E. coli in various host environments, including the intestinal tract and the urinary tract. nih.gov

F165(2) in the Pathogenesis of Extraintestinal Infections

The role of F165(2) extends beyond initial colonization, contributing directly to the pathogenesis of a variety of extraintestinal infections. The genetic determinants for F165(2) are often found on the chromosomes of extraintestinal pathogenic E. coli (ExPEC) strains, highlighting their importance as a stable virulence trait. cdnsciencepub.com

Association with Septicemia and Polyserositis

E. coli strains expressing the F165 fimbrial complex are frequently isolated from piglets and calves suffering from septicemia. asm.org Septicemia, a life-threatening condition characterized by the presence of bacteria in the bloodstream, often follows the translocation of bacteria from the intestine or other sites of primary infection. The adhesive properties of F165(2) likely facilitate the initial stages of invasion that can lead to systemic infection.

Polyserositis, an inflammation of multiple serous membranes such as the pleura, pericardium, and peritoneum, is another condition associated with F165-positive E. coli infections in pigs. nih.govmsstate.edu While the precise role of F165(2) in the development of polyserositis is not fully elucidated, it is plausible that the fimbriae-mediated attachment to serosal surfaces is a critical step in the inflammatory process. Generalized E. coli infections in young pigs are a known cause of fibrinous polyserositis, and the presence of potent adhesins like F165(2) would be a significant advantage for the invading bacteria. nih.gov

Contribution to Urinary Tract Infections and Meningitis

F1C fimbriae are expressed by a significant percentage of uropathogenic E. coli (UPEC) strains, with estimates ranging from 14% to 38%. nih.gov Their ability to bind to epithelial cells of the bladder and kidney tubules is a key factor in the pathogenesis of urinary tract infections (UTIs). nih.govnih.gov By mediating adherence to the uroepithelium, F1C fimbriae enable bacteria to resist the flushing action of urine and establish an infection. nih.gov Furthermore, the binding of F1C-fimbriated E. coli to renal epithelial cells can induce an inflammatory response, characterized by the production of interleukin-8, which contributes to the symptoms of UTI. nih.gov

In addition to UTIs, F1C fimbriae are also associated with neonatal meningitis caused by E. coli. cdnsciencepub.com The pathogenesis of bacterial meningitis involves the crossing of the blood-brain barrier. While the exact mechanisms are complex, it is hypothesized that fimbrial adhesins may play a role in the initial attachment of bacteria to the endothelial cells of the cerebral microvasculature, facilitating invasion into the central nervous system.

F165(2) and Bacterial Persistence and Survival within the Host

The F165 fimbrial system, composed of F165(1) and F165(2) components, is associated with Escherichia coli strains that cause septicemia in young animals like piglets and calves nih.gov. Research into the direct role of the F165(2) antigen in bacterial persistence and survival within a host is closely linked to the function of the entire F165 fimbrial complex and its constituent parts.

Studies have demonstrated that the F165 fimbrial system, as a whole, plays a significant role in the pathogenesis of septicemia. Specifically, the F165(1) component has been shown to be crucial for the bacteria's ability to survive in the bloodstream and spread systemically throughout the host nih.govnih.gov. In experimental infections with gnotobiotic pigs, E. coli strains expressing F165(1) were able to cause severe clinical signs of septicemia and were readily isolated from the blood and various extraintestinal organs nih.govnih.gov. Conversely, a mutant strain lacking F165(1) showed significantly reduced virulence, with milder clinical signs and a failure to be isolated from the blood, although it could still colonize extraintestinal organs to a lesser extent nih.govnih.gov. This suggests that while other factors are involved in colonization, the F165(1) fimbriae are critical for intravascular survival and systemic dissemination nih.govnih.gov.

While these findings primarily highlight the role of F165(1), the genetic and functional linkage between F165(1) and F165(2) suggests a cooperative role in pathogenesis. The F165(2) antigen has been identified as being identical to F1C fimbriae nih.gov. F1C fimbriae are known to be involved in adherence to host epithelial cells, a critical step for establishing infection and subsequent persistence nih.gov. Therefore, it is plausible that F165(2) contributes to the initial stages of host colonization, creating a foothold for the bacteria from which they can then systemically spread, a process facilitated by F165(1).

The persistence of pathogenic bacteria within a host is a multifaceted process that involves adherence to host tissues, evasion of the host immune system, and the ability to survive in diverse and often harsh microenvironments. Fimbrial antigens, by mediating adhesion, are fundamental to the initiation of this process. The coordinated action of different fimbrial components, such as F165(1) and F165(2), likely allows the bacteria to effectively colonize, persist, and cause systemic disease.

Influence of F165(2) on Biofilm Formation by Pathogenic Bacteria

The fimbrial antigen F165(2) has been demonstrated to be identical to F1C fimbriae, a type of fimbria produced by various E. coli strains, including commensal and pathogenic isolates nih.gov. This identification is pivotal for understanding the role of F165(2) in biofilm formation, as F1C fimbriae have been directly implicated in this process. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. Biofilm formation is a critical factor in bacterial persistence, contributing to increased resistance to antimicrobial agents and host immune responses nih.gov.

Research on the commensal E. coli strain Nissle 1917 has provided direct evidence for the role of F1C fimbriae in biofilm development. A genetic screen identified F1C fimbriae as a requirement for biofilm formation on abiotic (inert) surfaces nih.gov. Further investigation revealed that these fimbriae are also crucial for adherence to epithelial cells and for the persistence of the bacteria during intestinal colonization in an infant mouse model nih.gov. This suggests a strong correlation between the ability to form biofilms, mediated by F1C fimbriae (and therefore F165(2)), and the capacity of the bacteria to survive and persist within the host nih.gov.

The process of biofilm formation is complex and involves initial attachment to a surface, followed by the formation of microcolonies and maturation of the biofilm structure. Fimbriae, including F1C, are key adhesins that facilitate the initial attachment phase. The expression of F1C fimbriae allows bacteria to overcome repulsive forces and establish a stable connection with a surface, which can be either a living tissue or an inert material.

The table below summarizes the findings from a study on the role of F1C fimbriae in E. coli Nissle 1917, which can be extrapolated to understand the function of F165(2).

Bacterial Strain Genetic Trait Biofilm Formation on Inert Surface Adherence to Epithelial Cells Persistence in Mouse Colonization
Wild-Type Nissle 1917Expresses F1C fimbriaeProficientProficientProficient
F1C MutantLacks F1C fimbriaeDeficientDeficientReduced

This table is based on data from a study on the role of F1C fimbriae in E. coli Nissle 1917, which are identical to F165(2) fimbriae. nih.gov

In pathogenic E. coli, the ability to form biofilms is a significant virulence factor. For instance, in urinary tract infections, biofilm formation on catheters or the bladder epithelium can lead to persistent and recurrent infections that are difficult to eradicate. While the direct role of F165(2) in biofilm formation by septicemic E. coli strains has not been as extensively studied as that of F1C fimbriae in commensal strains, the structural and genetic identity strongly suggests a similar function. Therefore, it is highly probable that F165(2) contributes to the pathogenic potential of these strains by promoting biofilm formation, thereby enhancing their persistence and survival.

Immunological Responses to Fimbrial Antigen F165 2

Immunogenicity of Fimbrial Antigen F165(2) in Animal Models

While comprehensive immunogenicity studies focusing specifically on F165(2) in target animals like piglets are not extensively detailed in available literature, the role of its molecular counterpart, F1C fimbriae, has been investigated in mouse models of colonization. In a study using an infant mouse model, F1C fimbriae were shown to be important for the persistence of E. coli during intestinal colonization nih.gov. A mutant strain unable to produce F1C fimbriae showed a steep decline in bacterial counts by day three post-inoculation compared to the wild-type strain, suggesting that this fimbria plays a significant role in maintaining the bacterial population within the host nih.gov. This persistence indicates a crucial interaction with the host environment, a prerequisite for mounting an immune response.

Characterization of Humoral Immune Response to F165(2)

The humoral immune response, characterized by the production of antibodies, is a key defense mechanism against extracellular bacterial components like fimbriae.

The F165(2) antigen is the major fimbrial subunit, a protein with a molecular mass of approximately 17.2 kDa. Studies have confirmed that this subunit is antigenic. Polyclonal antiserum raised against whole F165-positive E. coli reacts with the purified F165(2) component, confirming that specific antibodies are generated against this subunit during an immune response.

More detailed characterization using F1C fimbriae, the molecular equivalent of F165(2), has led to the production of monoclonal antibodies in mice nih.gov. These antibodies were found to be of the IgG1 and IgG2b isotypes, demonstrating a robust, class-switched B-cell response nih.gov. Further analysis using ELISA and Western blotting confirmed that these monoclonal antibodies were highly specific to the F1C fimbrial subunit nih.gov. Competitive binding assays indicated that the antibodies recognized different epitopes on the subunit, highlighting that the immune system can mount a response to multiple distinct regions of the F165(2) protein nih.gov.

Table 1: Monoclonal Antibodies Generated Against F1C Fimbrial Subunit (F165(2) Equivalent)

Antibody CloneIsotypeSpecificityBinding Characteristics
mc-20025-F2bIgG2bF1C fimbrial subunitBinds to a specific epitope on the subunit; does not agglutinate bacteria nih.gov.
mc-2980-F2IgG1F1C fimbrial subunitBinds to a different epitope than mc-20025-F2b; does not agglutinate bacteria nih.gov.

The antigenic relationship between F165(2) and other fimbrial types has been a subject of investigation to determine its uniqueness and potential for cross-protection. Early serological studies demonstrated that the F165 antigen complex does not share serological relationships with common porcine E. coli fimbrial antigens such as F4 (K88), F5 (K99), F6 (987P), and F41.

The relationship with the F1C and S fimbrial families is more complex. Initially, F165(2) was differentiated from F1C fimbriae through immunodot techniques using cross-absorbed antisera. However, subsequent molecular studies have revealed a high degree of homology, establishing that F165(2) is a member of the S/F1C fimbrial family and that its major subunit is nearly identical to that of F1C oup.comnih.gov. This genetic similarity explains potential antigenic cross-reactivity. For instance, some monoclonal antibodies raised against S fimbriae have been shown to react with F1C fimbriae, indicating shared epitopes, though specific, non-cross-reactive antibodies have also been developed researchgate.net.

Table 2: Serological Cross-Reactivity Profile of F165(2)/F1C Fimbriae

Fimbrial AntigenSerological Relationship with F165(2)/F1CMolecular Basis
F4 (K88), F5 (K99), F6 (987P), F41 No serological cross-reactivity reported.Structurally and genetically distinct fimbrial families.
F1C Antigenically distinguishable by absorbed antisera, but now considered molecularly equivalent researchgate.net.Major subunit protein is nearly identical (differs by one amino acid). Part of the same foc operon family oup.comnih.gov.
S Fimbriae Genetically related; some monoclonal antibodies show cross-reactivity, while others are specific researchgate.net.High degree of sequence homology between foc (F1C) and sfa (S fimbriae) gene clusters oup.comresearchgate.netnih.gov.

Cellular Immune Responses Elicited by F165(2)

Beyond humoral immunity, interactions between bacterial antigens and host cells can trigger cellular immune responses, often beginning with the release of signaling molecules called cytokines from epithelial cells. Research on F1C-fimbriated E. coli has shown that their binding to human renal tubular epithelial cells can induce a significant cellular response asm.org. This interaction prompts the epithelial cells to produce and secrete interleukin-8 (IL-8), a potent pro-inflammatory cytokine asm.org. The primary function of IL-8 is to act as a chemoattractant for neutrophils, recruiting these key phagocytic cells from the bloodstream to the site of infection plos.org. This finding suggests that F165(2) fimbriae, via their adhesive properties, can initiate an inflammatory cascade, a critical first step in the innate cellular immune defense against bacterial colonization in tissues like the kidney asm.orgplos.org.

Table 3: Cellular Responses Elicited by F1C Fimbriae (F165(2) Equivalent)

Host Cell TypeFimbrial StimulusObserved Cellular ResponseImmunological Consequence
Human Renal Tubular Epithelial CellsF1C-fimbriated E. coliInduction and secretion of Interleukin-8 (IL-8) asm.org.Recruitment of neutrophils (polymorphonuclear leukocytes) to the site of infection asm.orgplos.org.

F165(2)-Mediated Modulation of Host Immune Cell Functions

While F165(2)/F1C fimbriae are known to induce the recruitment of polymorphonuclear leukocytes (neutrophils) through IL-8 signaling, direct studies characterizing the specific interactions—such as attachment, phagocytosis rates, and modulation of neutrophil functions like oxidative burst or degranulation—are not well-documented in the available scientific literature. Research has focused on the co-expressed F165(1) fimbria, which has been shown to inhibit the oxidative response of porcine neutrophils, but similar functional data for the F165(2) subunit is lacking nih.gov.

Impact on Oxidative Burst and Bacterial Killing by Phagocytes

The fimbrial antigen F165(2), which is genetically identical to F1C fimbriae, appears to play a role in the interaction between pathogenic Escherichia coli and phagocytic immune cells. Research into the regulatory networks of uropathogenic E. coli (UPEC) has provided insights into how the expression of F1C fimbriae may influence the host's innate immune response, specifically concerning the oxidative burst and subsequent bacterial killing by macrophages.

Detailed Research Findings

A key study investigating the role of the small RNA ryfA in UPEC strain CFT073 has shed light on the downstream effects of altered F1C fimbriae expression. In this research, a mutant strain lacking the ryfA gene (ΔryfA) was found to have a notable increase in the expression of F1C fimbriae. plos.org This mutant strain was then used in assays to determine its ability to survive within macrophages and to measure the production of reactive oxygen species (ROS) by these phagocytic cells.

The findings indicate that the loss of ryfA, and the corresponding increase in F1C fimbriae expression, is associated with a decreased ability of the UPEC strain to survive within human macrophages. nih.govnih.gov This suggests that the presence of F1C fimbriae may render the bacteria more susceptible to the killing mechanisms of these immune cells. The study demonstrated that the ΔryfA mutant survived significantly less than the parent wild-type strain at 2 hours and 24 hours post-infection in RAW264.7 macrophage-like cells. nih.gov

Furthermore, the study explored the potential role of oxidative stress in the observed decrease in bacterial survival. Macrophages utilize a "respiratory burst" or "oxidative burst" to produce ROS, such as superoxide, which are crucial for killing engulfed pathogens. nih.gov The research team measured the intracellular generation of ROS in RAW264.7 cells after infection with the wild-type, the ΔryfA mutant, and a complemented strain. The results showed a significant increase in ROS production in macrophages infected with the ΔryfA mutant compared to those infected with the wild-type strain at 4 and 6 hours post-infection.

These findings suggest a correlation between the increased expression of F1C fimbriae on the surface of the ΔryfA mutant and an enhanced oxidative burst from the phagocytes, leading to more effective bacterial killing. While the study's primary focus was the regulatory role of ryfA, the data strongly implies that the F1C fimbriae themselves may be a factor that influences the interaction with macrophages, leading to a more potent antimicrobial response. nih.govnih.gov

The following data tables summarize the key findings from the study on the ryfA mutant, which exhibits increased expression of F1C fimbriae.

Table 1: Intracellular Survival of UPEC CFT073 Strains in RAW264.7 Macrophages

Bacterial StrainMean Percent Survival (2h post-infection)Mean Percent Survival (24h post-infection)
Wild-Type (CFT073)100%100%
ΔryfA Mutant~60%~40%
ΔryfA Complemented~100%~100%

This table illustrates the reduced survival of the ΔryfA mutant, which has elevated F1C fimbriae expression, within macrophage-like cells compared to the wild-type and complemented strains.

Table 2: Reactive Oxygen Species (ROS) Production in RAW264.7 Macrophages Infected with UPEC CFT073 Strains

Bacterial StrainMean Fluorescence Intensity (ROS level) at 4hMean Fluorescence Intensity (ROS level) at 6h
Uninfected ControlBaselineBaseline
Wild-Type (CFT073)~1.5x Baseline~1.5x Baseline
ΔryfA Mutant~2.5x Baseline~2.5x Baseline
ΔryfA Complemented~1.5x Baseline~1.5x Baseline

This table shows the increased production of ROS in macrophages infected with the ΔryfA mutant, indicating a heightened oxidative burst in response to this strain with higher levels of F1C fimbriae.

Fimbrial Antigen F165 2 in Vaccine Development Strategies

Rationale for F165(2) as a Vaccine Target for Preventing Bacterial Infections

The primary rationale for targeting any bacterial component in a vaccine is its role in pathogenicity and its accessibility to the host's immune system. Fimbrial antigens, as surface-exposed adhesins, are critical for the initial stages of infection, making them excellent vaccine candidates. The justification for including F165(2) in vaccine formulations stems from its association with highly virulent E. coli strains that cause significant economic losses in animal agriculture.

E. coli strains expressing the F165 fimbrial complex are a major cause of septicemia (bloodstream infection) and diarrhea in neonatal piglets and calves. nih.gov These infections can lead to high mortality rates. The F165 antigen facilitates the bacteria's ability to colonize the host, evade immune responses, and spread systemically.

Crucially, research has demonstrated that the F165 fimbrial system is a key virulence factor. Specifically, the F165(1) component has been shown to be essential for the bacteria's ability to cause systemic disease. In a study using a gnotobiotic pig model of septicemia, an E. coli mutant unable to express F165(1) fimbriae lost its capacity to survive in the bloodstream and spread to extraintestinal organs, unlike the wild-type strain which caused lethal infection. nih.govnih.gov Furthermore, the F165(1) fimbriae have been observed to inhibit the oxidative burst of porcine neutrophils, a key mechanism for killing bacteria, thereby helping the pathogen to resist phagocytic killing. nih.gov

Design and Engineering of F165(2)-Based Vaccine Candidates

The development of a vaccine based on the F165(2) antigen would leverage modern biotechnological approaches to produce a safe, immunogenic, and stable product. The primary strategies would involve recombinant DNA technology to generate subunit vaccines or more advanced platforms like conjugate or vector-based vaccines.

A recombinant subunit vaccine is a formulation that contains only specific, purified parts of a pathogen, such as a protein, which are necessary to elicit a protective immune response. jscimedcentral.com This approach is considered very safe as it does not involve any live or whole-cell components, eliminating any risk of causing the disease. nih.gov

The design of a recombinant F165(2) subunit vaccine is made possible by detailed biochemical characterization of the protein. Research has successfully purified the F165(2) fimbrial component and determined its key properties. nih.gov

PropertyValueSource
Organism Escherichia coli (strain 4787, serogroup O115) nih.gov
Molecular Mass 17,200 Daltons (17.2 kDa) nih.gov
Amino Acid Count 158 residues nih.gov
Hydrophobicity 37.3% of residues are hydrophobic nih.gov
Isoelectric Point (pI) 9.5 nih.gov
Structural Relation Similar N-terminal sequence to F1C fimbriae nih.gov

The process for creating such a vaccine would involve:

  • Gene Cloning: Isolating the gene that codes for the F165(2) protein from a pathogenic E. coli strain.
  • Expression System: Inserting this gene into a heterologous expression system, such as bacteria (E. coli), yeast (Pichia pastoris), or insect cell lines. nih.gov These systems can be engineered to produce large quantities of the recombinant protein.
  • Purification: After expression, the recombinant F165(2) protein is purified to a high degree, ensuring the final vaccine product is free from contaminants from the expression system.
  • Formulation: The purified protein is then typically mixed with an adjuvant, a substance that helps to enhance the immune response to the antigen.
  • This approach would yield a well-defined, safe, and potentially cost-effective vaccine candidate ready for preclinical evaluation.

    Beyond subunit vaccines, other advanced platforms could be employed to enhance the immunogenicity of the F165(2) antigen.

    Conjugate Vaccines: This strategy involves chemically linking the protein antigen (like F165(2)) to a carrier molecule, often a polysaccharide or a stronger protein antigen. This process can convert a weak immune response into a strong and long-lasting one. While F165(2) is a protein and likely immunogenic on its own, conjugation could be explored to further boost its effectiveness or to combine it with other antigens in a multivalent vaccine.

    Vector-Based Vaccines: In this approach, the gene for the F165(2) antigen is inserted into the genome of a harmless virus or bacterium (the vector). When the vector is administered as a vaccine, it enters the host's cells and uses the cell's machinery to produce the F165(2) protein. This in-situ production of the antigen can elicit a very strong and broad immune response, including both antibody and cellular immunity. Potential vectors could include adenoviruses or avirulent strains of Salmonella.

    These advanced designs offer pathways to potentially increase the potency and breadth of the immune response against F165(2)-expressing E. coli.

    Preclinical Evaluation of F165(2) Vaccine Candidates

    Before any vaccine can be considered for use, it must undergo rigorous preclinical evaluation in laboratory and animal models. This phase assesses the vaccine's ability to induce a relevant immune response (immunogenicity) and its ability to protect against the disease (efficacy).

    The primary goal of immunogenicity studies is to confirm that the vaccine candidate can stimulate the immune system to produce specific antibodies and/or cellular responses against the target antigen. For an F165(2)-based vaccine, these studies would be conducted in relevant animal models, primarily pigs, which are the natural hosts for the septicemic E. coli strains.

    Key parameters measured in these studies include:

    Serum Antibody Levels: The concentration of F165(2)-specific antibodies, particularly Immunoglobulin G (IgG), in the blood would be measured over time after vaccination. High IgG titers are often correlated with systemic protection.

    Mucosal Antibody Levels: For pathogens that colonize mucosal surfaces like the intestine, measuring secretory Immunoglobulin A (sIgA) in fecal or intestinal samples is critical. sIgA can prevent the initial attachment of bacteria to host cells.

    Cell-Mediated Immunity: Assays to measure the activation of T-cells, such as cytokine production (e.g., IFN-γ), would provide insight into the cellular arm of the immune response.

    While specific immunogenicity data for an F165(2) vaccine is not prominently available in published literature, studies with other E. coli fimbrial vaccines in pigs have shown that vaccination can induce significant levels of specific serum IgG and IgA, demonstrating the feasibility of this approach. nih.govveterinaryworld.org

    The ultimate test of a vaccine candidate is its ability to protect against a challenge with the live, virulent pathogen. While a direct vaccination-challenge study for an F165(2)-specific vaccine has not been identified, compelling evidence for the potential efficacy of targeting the F165 fimbrial complex comes from pathogenesis studies.

    A pivotal study investigated the role of F165(1) fimbriae in a septicemia model using gnotobiotic (germ-free) pigs. nih.gov Piglets were inoculated with either the wild-type pathogenic E. coli strain 5131 (expressing the F165 complex) or a mutant strain M48 (lacking F165(1) expression). The results clearly demonstrated that the F165(1) fimbria was essential for virulence. This provides strong indirect evidence that a vaccine capable of blocking the function of the F165 complex would be protective.

    The table below summarizes the key findings from this challenge study, highlighting the dramatic difference in outcomes between the two groups.

    Table 1: Comparison of Virulence Between Wild-Type E. coli (F165+) and F165(1)-Negative Mutant in Gnotobiotic Pigs
    ParameterWild-Type E. coli (Strain 5131)F165(1)-Negative Mutant (Strain M48)
    Clinical Signs Developed severe signs (anorexia, lameness, lack of coordination)Developed only mild clinical signs late in the experiment (96h)
    Time to Moribund State Within 48 hours post-infectionPigs were not moribund during the 96-hour experiment
    Recovery from Blood (Bacteremia) Yes, as early as 6 hours post-infectionNo, bacteria were not isolated from the blood
    Recovery from Extraintestinal Organs (Spleen, Liver, etc.) Yes, widespread systemic infectionYes, but to a much lesser extent than the wild-type

    Data sourced from Ngeleka et al., 1996. nih.gov

    Development of Multicomponent Vaccines Incorporating F165(2)

    The development of effective vaccines to combat infections caused by pathogenic Escherichia coli in swine is a critical area of veterinary research. A key strategy in modern vaccine design is the creation of multicomponent vaccines that can elicit a broad protective immune response against various virulence factors of the pathogen. While the fimbrial antigen F165(2), identified as F1C fimbriae, is a recognized virulence factor associated with septicemia in piglets, its inclusion in commercially available multicomponent vaccines is not yet established. However, the rationale for its incorporation into future vaccine formulations is compelling, and the strategies for developing such vaccines can be extrapolated from research on other fimbrial antigens.

    The primary goal of a multicomponent vaccine is to present the immune system with several key antigens from a pathogen, or even from multiple pathogens, in a single formulation. This approach is particularly relevant for E. coli, which expresses a variety of virulence factors, including different fimbrial adhesins and toxins. For a multicomponent vaccine to be successful, the selected antigens must be highly immunogenic and capable of inducing a protective immune response.

    Research into multicomponent vaccines for porcine E. coli has largely focused on the fimbrial antigens associated with enterotoxigenic E. coli (ETEC), the primary cause of post-weaning diarrhea in piglets. These vaccines often include a combination of fimbrial antigens such as F4 (K88), F5 (K99), F6 (987P), F18, and F41, alongside toxoids. The inclusion of multiple fimbrial types is necessary to provide broad protection against the diverse range of pathogenic E. coli strains circulating in swine populations.

    The table below summarizes common fimbrial antigens currently targeted in multicomponent E. coli vaccines for swine, offering a framework for considering the potential inclusion of F165(2).

    AntigenAssociated DiseaseCommon Serovars
    F4 (K88)Post-weaning diarrhea, neonatal diarrheaO8, O45, O138, O141, O149
    F5 (K99)Neonatal diarrheaO8, O9, O20, O101
    F6 (987P)Neonatal diarrheaO9, O20, O141
    F18Post-weaning diarrhea, edema diseaseO138, O139, O141, O157
    F41Neonatal diarrheaO9, O101
    F165(2) (F1C) Septicemia O115

    As illustrated, current commercial vaccines primarily target fimbriae associated with diarrheal diseases. The F165(2) antigen, linked to the more systemic and often fatal condition of septicemia, represents a logical next step for inclusion in advanced multicomponent vaccines. A vaccine that combines protection against both enteric and systemic E. coli infections would offer a more comprehensive approach to managing colibacillosis in swine.

    The development of such a vaccine would likely follow established strategies in subunit vaccine technology. This involves identifying immunodominant epitopes of the F165(2) fimbrial protein and producing these as recombinant proteins. These recombinant antigens can then be combined with other fimbrial antigens and toxoids to create a multivalent formulation. The use of adjuvants to enhance the immune response to these subunit antigens is also a critical component of this strategy.

    Another promising approach is the use of genetic engineering to create chimeric proteins or to express multiple antigens in a single vector. For example, researchers are exploring the possibility of fusing protective epitopes from different fimbrial antigens into a single recombinant protein. This can simplify the production process and ensure a balanced immune response against all targeted antigens.

    While specific research on the incorporation of F165(2) into a multicomponent vaccine is not yet widely published, the existing body of knowledge on E. coli vaccinology provides a clear roadmap for its future development. The demonstrated role of F165(2) in septicemia underscores its importance as a vaccine candidate, and its inclusion in future multicomponent vaccines could significantly improve the health and welfare of swine.

    Diagnostic and Detection Methodologies for Fimbrial Antigen F165 2

    Molecular Methods for Detection of F165(2) Genes

    Molecular detection methods offer high sensitivity and specificity for identifying the genetic loci responsible for the expression of the F165(2) fimbrial antigen. These techniques are fundamental in characterizing E. coli isolates from clinical and environmental samples.

    Polymerase Chain Reaction (PCR) and Nucleic Acid Hybridization Assays

    The genetic basis for F165(2) fimbriae, which are biochemically and serologically characterized as F1C-like fimbriae, is located on the fot operon. This operon includes the fotA gene, which encodes the major fimbrial subunit protein of F165(2). Consequently, Polymerase Chain Reaction (PCR) assays can be designed to target specific sequences within the fot operon to detect the presence of F165(2)-encoding genes in E. coli isolates. While the literature establishes the genetic basis of F165(2), specific validated primer sequences for routine diagnostic PCR are not consistently detailed in publicly available research. However, the principle involves designing primers that anneal to conserved regions of the fotA gene or other essential genes within the operon, allowing for the amplification of a DNA fragment of a predictable size, which can then be visualized through gel electrophoresis.

    Nucleic acid hybridization assays represent another molecular approach for the detection of F165(2) genes. These assays utilize labeled DNA or RNA probes that are complementary to a specific sequence of the target gene. In a dot-blot hybridization format, for example, bacterial DNA is immobilized on a membrane and then exposed to the labeled probe. If the target gene is present, the probe will hybridize, and the label (which can be radioactive, fluorescent, or enzymatic) can be detected. This method can be used to screen a large number of isolates for the presence of the genetic determinants for F165(2). The specificity of these assays depends on the uniqueness of the probe sequence and the stringency of the hybridization and washing conditions.

    Immunological Assays for F165(2) Antigen Detection

    Immunological assays are centered on the specific binding of antibodies to the F165(2) antigen. These methods are instrumental in detecting the presence of the fimbrial protein itself, providing direct evidence of its expression by an E. coli isolate.

    Enzyme-Linked Immunosorbent Assays (ELISA) and Immunodot Techniques

    Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for the detection of F165(2). A particularly effective format is the sandwich ELISA. This method involves the use of two layers of antibodies. A "capture" antibody, specific for F165(2), is coated onto the wells of a microplate. The sample suspected of containing the antigen is then added, and if present, the F165(2) antigen will bind to the capture antibody. After washing away unbound material, a "detection" antibody, which is also specific for F165(2) and is conjugated to an enzyme, is added. This detection antibody binds to a different epitope on the captured antigen, forming a "sandwich". Finally, a substrate for the enzyme is added, which results in a color change or other detectable signal, the intensity of which is proportional to the amount of F165(2) antigen in the sample. Polyclonal antibodies have been successfully used in sandwich ELISA formats to detect F165-fimbriated E. coli.

    Immunodot techniques are another valuable tool for the antigenic characterization of F165(2). In this method, the antigen preparation is spotted onto a nitrocellulose membrane. The membrane is then incubated with a primary antibody specific for F165(2). After washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. The addition of a substrate results in the formation of a colored dot where the antigen was spotted. This technique has been instrumental in differentiating F165(2) from the closely related F1C fimbriae through the use of cross-absorbed antisera.

    Comparison of ELISA and PCR for F11/F165 Detection
    Method Number of Isolates Tested PCR Positive sELISA Positive sELISA Positive / PCR Negative
    PCR and sELISA29836140

    Data from a study on E. coli isolates from diseased animals.

    Western Blotting for F165(2) Protein Identification

    Western blotting, or immunoblotting, is a powerful technique for the specific identification of the F165(2) protein and the determination of its molecular weight. The process begins with the separation of bacterial proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (typically nitrocellulose or PVDF). The membrane is subsequently incubated with a primary antibody that specifically recognizes the F165(2) antigen. Unbound primary antibodies are washed away, and a secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is added. The addition of a substrate that reacts with the enzyme produces a detectable signal, appearing as a band on the membrane at the position corresponding to the molecular weight of the target protein. Studies have shown that the major subunit of the F165(2) fimbrial antigen has a molecular weight of approximately 17.2 kDa. Western blotting has confirmed that this protein is detected by both anti-F165 and anti-F1C polyclonal sera.

    Serological Detection of Anti-F165(2) Antibodies for Research and Surveillance

    Serological assays are designed to detect the presence of host antibodies against a specific pathogen or antigen in bodily fluids such as serum. The detection of anti-F165(2) antibodies can be an indicator of a past or current infection with F165(2)-positive E. coli. This information is valuable for both research into the host immune response and for epidemiological surveillance to understand the prevalence and distribution of infections within animal populations.

    The primary method for detecting anti-F165(2) antibodies would be an indirect ELISA. In this assay, purified F165(2) antigen is coated onto the wells of a microplate. Serum samples from animals are then added to the wells. If antibodies specific to F165(2) are present in the serum, they will bind to the coated antigen. After a washing step, an enzyme-conjugated secondary antibody that recognizes the immunoglobulins of the host species (e.g., anti-swine IgG) is added. The addition of a substrate then generates a signal, indicating the presence of anti-F165(2) antibodies.

    While the principles of serological surveillance using methods like ELISA are well-established for many veterinary pathogens, specific, large-scale serological studies focusing on the prevalence of anti-F165(2) antibodies in livestock populations for surveillance purposes are not extensively documented in the available scientific literature. Such studies would be beneficial for understanding the epidemiology of F165-associated infections and for evaluating the potential impact of vaccination strategies. Research in this area could provide valuable insights into the immune response to F165(2) and its role in protective immunity.

    Key Characteristics of F165(2) Detection Methods
    Methodology Target Key Application
    PCR fot operon genes (e.g., fotA)Detection of genetic potential for F165(2) expression.
    Nucleic Acid Hybridization Specific DNA sequences of F165(2) genesScreening isolates for F165(2) genetic determinants.
    Sandwich ELISA F165(2) fimbrial antigenQuantification of F165(2) protein expression.
    Immunodot F165(2) fimbrial antigenAntigenic characterization and differentiation.
    Western Blotting F165(2) fimbrial protein subunitIdentification and molecular weight determination (17.2 kDa).
    Indirect ELISA (Serology) Anti-F165(2) antibodies in host serumResearch on host immune response and potential for surveillance.

    Comparative and Evolutionary Biology of Fimbrial Antigen F165 2

    Phylogenetic Relationships of F165(2) with Other Fimbrial Families (e.g., S, F1C, P)

    Fimbrial antigen F165(2) is a member of the S-fimbrial adhesin family, a group of related adhesive structures found on the surface of extraintestinal pathogenic E. coli (ExPEC). nih.gov Genetic and serological studies have demonstrated that F165(2) is phylogenetically positioned within the S/Foc family of fimbriae. nih.gov Its genetic determinant, the fot operon, shows a high degree of homology with the operons encoding F1C (foc) and S (sfa) fimbriae. nih.govnih.gov

    Detailed sequence analysis reveals a particularly close relationship with F1C fimbriae. The major structural subunit of F165(2), encoded by the f165(2)A gene, was found to be identical to the major subunit of F1C, with a difference at only the first amino acid position. nih.gov Similarly, other minor subunit proteins of the F165(2) fimbriae show strong homology to their F1C and S fimbrial counterparts. For instance, the F165(2)F protein is identical to FocF (from F1C fimbriae) and SfaG/SfaIIS (from S fimbriae). nih.gov This indicates a very recent common ancestor or a direct lineage relationship between the genetic determinants for F165(2) and F1C.

    It is important to distinguish F165(2) from F165(1), another fimbrial type often co-expressed in the F165 complex. F165(1) belongs to the entirely separate P fimbrial family, which is phylogenetically distinct from the S fimbrial family. nih.govnih.gov Therefore, the F165 designation represents a complex of at least two different fimbrial antigens with separate evolutionary origins. nih.gov

    Table 1: Phylogenetic and Sequence Homology of F165(2) Subunits
    F165(2) Protein SubunitEncoding GeneHomologous Protein(s) in Other Fimbrial FamiliesLevel of Identity/Similarity
    F165(2)A (Major Subunit)f165(2)AF1C Major SubunitIdentical except for the first amino acid. nih.gov
    F165(2)F (Minor Subunit)f165(2)FFocF (F1C), SfaG/SfaIIS (S)Identical. nih.gov
    F165(2)G (Minor Subunit)f165(2)GFocG (F1C), SfaIS/SfaIIS (S)More closely related to FocG than SfaIS/SfaIIS. nih.gov
    F165(2)H (Minor Subunit)f165(2)HFocH (F1C), SfaIH/SfaIIH (S)More closely related to FocH than SfaIH/SfaIIH. nih.gov

    Genetic Diversity and Allelic Variation within the F165(2) Locus Across Strains

    The genetic locus responsible for encoding F165(2) fimbriae is the fot operon. nih.gov Research into this operon has revealed a conserved genetic organization typical of the S-fimbrial adhesin family. nih.govnih.gov The operon includes genes for a major structural subunit (f165(2)A) and several minor subunits (f165(2)F, f165(2)G, f165(2)H), which are essential for the assembly and adhesive properties of the fimbria. nih.gov

    While extensive studies on allelic variation specifically within the fot locus across numerous strains are limited, the high degree of identity observed between F165(2) and F1C fimbriae suggests that the genetic diversity within the fot operon itself may be relatively low. nih.gov The primary source of variation in the broader S-fimbrial family often lies in the genes encoding minor subunits, particularly the adhesin, which determines receptor specificity. nih.gov However, in the case of F165(2), the known sequences show remarkable conservation with the foc (F1C) operon. nih.gov This suggests that selective pressures may have favored the maintenance of this specific genetic configuration in the particular pathogenic lineages where it is found. The evolution of fimbrial antigens is often a balance between conserving function and diversifying to evade host immune responses. researchgate.net The limited observed variation in F165(2) may imply a highly specialized role where functional conservation is paramount.

    Horizontal Gene Transfer and Evolutionary Dynamics of F165(2) Determinants

    The evolutionary history of bacterial virulence factors, including fimbriae, is heavily influenced by horizontal gene transfer (HGT). nih.govwikipedia.org The genetic determinants for fimbriae are often located on mobile genetic elements such as pathogenicity islands (PAIs). nih.gov These PAIs are large chromosomal regions containing clusters of virulence genes that can be transferred between bacterial strains, contributing to the rapid evolution of pathogens. nih.gov

    The fot operon, encoding F165(2), is considered a virulence gene found in ExPEC strains. nih.gov Studies have shown that virulence genes associated with ExPEC, including those for S fimbriae (sfa), are often found on PAIs and their distribution among E. coli strains is consistent with acquisition via HGT. nih.govresearchgate.net Given that the fot operon is closely related to the sfa gene cluster, it is highly probable that it is also part of this mobile gene pool and is disseminated among pathogenic strains through HGT. nih.govnih.gov This mechanism allows for the rapid acquisition of a functional adhesive organelle, enabling a bacterial strain to colonize new niches or hosts. The presence of the fot operon in specific pathogenic lineages suggests that its acquisition provides a significant selective advantage in the context of causing extraintestinal infections like septicemia. nih.gov

    Distribution of F165(2)-Expressing Bacterial Strains in Different Hosts and Geographical Regions

    Fimbrial antigen F165(2) is primarily associated with Escherichia coli strains that cause septicemia in young livestock animals. nih.gov Research has identified F165-positive strains, which often express both F165(1) and F165(2), in isolates from diseased piglets and calves. nih.gov These strains are typically isolated from the intestines or extraintestinal tissues of animals suffering from septicemia. nih.gov Specifically, E. coli of the O115 serogroup are frequently associated with the F165 antigen complex. nih.gov

    The geographical distribution of F165(2)-expressing strains is not extensively documented in global surveillance studies. However, specific research has identified these strains in North America. A study on the virulence genotypes of F165-positive E. coli utilized isolates originally obtained from diseased calves and piglets from various farms in Québec, Canada. nih.gov The presence of F165 has also been noted in human septicemic isolates, though this appears to be less common. nih.gov The distribution data suggests a host tropism primarily for swine and cattle, where the F165(2) fimbria likely plays a crucial role in the pathogenesis of septicemia.

    Table 2: Host and Geographic Distribution of F165(2)-Expressing E. coli
    Primary HostsAssociated DiseaseKnown Geographical Locations
    PigletsSepticemia, DiarrheaNorth America (specifically Québec, Canada). nih.gov
    CalvesSepticemiaNorth America (specifically Québec, Canada). nih.gov
    HumansSepticemia (less common)Not specified. nih.gov

    Advanced Research Methodologies in Fimbrial Antigen F165 2 Studies

    Application of Omics Technologies (Genomics, Transcriptomics, Proteomics) to F165(2) Research

    Omics technologies, which allow for the large-scale analysis of biological molecules, have been instrumental in characterizing F165(2) and its role in pathogenic Escherichia coli. nih.gov

    Genomics: Genomic studies have been fundamental in identifying and characterizing the gene clusters responsible for the expression of F165 fimbriae. The F165 fimbrial complex includes at least two distinct fimbriae: F165₁, encoded by the foo operon (which is similar to the pap operon), and F165₂, encoded by the fot operon (which is related to the sfa operon). nih.gov Genomic analyses of F165-positive E. coli strains isolated from septicemic calves and piglets have revealed the presence of pathogenicity islands (PAIs), which are large chromosomal regions containing clusters of virulence genes. nih.gov These studies suggest an association between the foo operon and at least one of these PAIs. nih.gov

    Comparative genomics has shown that the genetic determinant for F165(2) fimbriae is a member of the S/Foc family of fimbrial antigens. The major subunit gene, f165(2)A, encodes a mature protein of 156 amino acids and is nearly identical to the major subunit of F1C fimbriae. nih.gov The minor subunit genes, f165(2)F, f165(2)G, and f165(2)H, encode mature proteins of 148, 145, and 276 amino acids, respectively, and share similarities with minor subunits of S and F1C fimbrial antigens. nih.gov

    Transcriptomics: Transcriptomic analyses, such as RNA-Seq, are powerful tools for understanding the regulatory networks that control the expression of virulence factors like F165(2) in response to environmental cues. nih.gov While specific transcriptomic studies focusing solely on F165(2) are not extensively detailed in the provided results, the methodologies are well-established for E. coli. For instance, transcriptomics has been used to study the effects of various stresses on E. coli gene expression, including genes related to adhesion and colonization. nih.gov It can be inferred that such techniques are applicable to investigate how conditions within the host environment influence the expression of the fot operon and, consequently, the production of F165(2) fimbriae. A systematic workflow combining transcriptomics and metabolomics has been developed to identify input signals for transcription factors in E. coli, which could be applied to understand the regulation of F165(2) expression. embopress.org

    Proteomics: Proteomic approaches are crucial for identifying the full complement of proteins expressed by F165-positive E. coli under different conditions. These studies can confirm the expression of the F165(2) fimbrial subunits and identify other proteins that may be co-regulated or interact with the fimbriae. Mass spectrometry-based proteomics can be used to analyze the composition of the bacterial surfaceome, providing direct evidence of F165(2) expression and its relative abundance. biorxiv.org Furthermore, proteomics can be employed to study the host cell response to F165(2)-mediated adhesion, identifying changes in host protein expression that are triggered by the bacterial interaction.

    Table 1: Genomic Features of the F165(2) Fimbrial Operon

    Gene Encoded Protein Size of Mature Protein (Amino Acids) Homology
    f165(2)A Major fimbrial subunit 156 F1C major subunit
    f165(2)F Minor fimbrial subunit 148 FocF, SfaG/SfaIIS
    f165(2)G Minor fimbrial subunit 145 FocG, SfaIS/SfaIIS
    f165(2)H Minor fimbrial subunit 276 FocH, SfaIH/SfaIIH

    Data derived from cloning and sequencing of the f165(2) operon from porcine septicemic E. coli. nih.gov

    Advanced Imaging Techniques for Visualizing F165(2)-Host Interactions

    Visualizing the dynamic interplay between F165(2)-expressing E. coli and host cells is crucial for understanding the initial stages of infection. A variety of advanced imaging techniques are employed for this purpose. mdpi.comnih.gov

    Fluorescence Microscopy: This is a cornerstone technique for studying bacterial adhesion. researchgate.netfrontiersin.org E. coli expressing F165(2) can be genetically engineered to produce fluorescent proteins (e.g., GFP), or they can be labeled with fluorescent dyes. frontiersin.orgnih.gov Host cells can also be stained with different fluorescent markers to visualize specific components, such as the cell membrane, cytoskeleton, or nucleus. researchgate.net Confocal microscopy, a type of fluorescence microscopy, allows for the generation of high-resolution, 3D images of the bacteria-host cell interface, enabling researchers to determine the precise location of bacterial attachment and to observe any resulting changes in host cell morphology. researchgate.net

    Atomic Force Microscopy (AFM): AFM can be used to probe the mechanical forces involved in the adhesion of a single bacterium to a host cell surface. youtube.complos.org By attaching a single F165(2)-expressing bacterium to the AFM cantilever, the forces required to pull the bacterium away from a host cell can be measured. This provides quantitative data on the strength of the fimbrial bond and can reveal how forces affect the structure and function of the fimbriae themselves. plos.org

    Development and Utilization of In Vitro and Ex Vivo Models for F165(2) Pathogenesis

    To study the pathogenesis of F165(2)-positive E. coli in a controlled and physiologically relevant manner, various in vitro and ex vivo models have been developed.

    In Vitro Models:

    Monolayer Cell Cultures: A primary in vitro method involves the use of cultured epithelial cell lines, such as intestinal or bladder epithelial cells, grown as a monolayer on a plastic surface. nih.gov These models are valuable for dissecting the molecular events of bacterial adhesion and invasion. nih.gov However, they lack the three-dimensional architecture and cellular diversity of native tissue.

    Organoid Models: A significant advancement in in vitro modeling is the use of organoids, which are 3D structures grown from stem cells that self-organize to mimic the structure and function of an organ. frontiersin.org Intestinal and bladder organoids, for example, develop a polarized epithelium with a distinct apical and basolateral side, and can include various cell types found in the native organ. nih.govnih.govumassmed.edu These models provide a more realistic environment to study F165(2)-mediated infection, including tissue tropism, host cell responses, and the role of the mucus layer in a way that is not possible with traditional 2D cell cultures. nih.govnih.gov Human intestinal organoids have been successfully used to model infections by other pathogenic E. coli strains, demonstrating their utility for studying F165(2). frontiersin.orgnih.gov

    Ex Vivo Models:

    Tissue Explants: Ex vivo models utilize fresh tissue explants, such as sections of the intestine or bladder, maintained in culture for a short period. mdpi.com These models preserve the native tissue architecture, cell diversity, and extracellular matrix, offering a highly relevant system for studying the initial stages of infection. mdpi.com They can be particularly useful for imaging the colonization of the tissue surface by F165(2)-positive bacteria under conditions that closely mimic the in vivo environment. mdpi.com

    Table 3: Overview of Models for Studying F165(2) Pathogenesis

    Model Type Description Advantages Limitations
    In Vitro Monolayer Cell Culture Simple, high-throughput, allows for detailed molecular analysis. Lacks 3D architecture, cellular diversity, and physiological context.
    Organoids 3D structure, cellular diversity, mimics organ function, physiologically relevant. nih.govnih.gov More complex and costly to maintain, may lack immune components.
    Ex Vivo Tissue Explants Preserves native tissue architecture and cellular environment. mdpi.com Short-term viability, limited availability, ethical considerations.

    This table summarizes the key characteristics of different experimental models used in bacterial pathogenesis research.

    Future Directions and Research Gaps in Fimbrial Antigen F165 2 Research

    Elucidation of Undiscovered Regulatory Networks Governing F165(2) Expression

    The expression of F165(2) fimbriae is known to be influenced by a range of environmental cues and global regulatory systems. Research has indicated that F165(2), which belongs to the S fimbrial family, is optimally expressed at 37°C under aerobic conditions and its expression is modulated by mechanisms such as catabolite repression, the leucine-responsive regulatory protein (Lrp), methylation, and DNA supercoiling. frontiersin.org The gene cluster responsible for F165(2) expression is designated as fot. frontiersin.org

    However, a detailed map of the specific regulatory circuits that fine-tune fot gene expression in response to the host environment remains largely uncharted. A significant research gap lies in identifying the full complement of transcription factors, small RNAs, and sensory systems that directly or indirectly interact with the fot operon. Future research should aim to uncover novel regulatory proteins and signaling pathways that may act as switches or rheostats for F165(2) production during different stages of infection. Understanding these undiscovered networks is crucial for comprehending how F165(2)-positive bacteria adapt to diverse host niches.

    Deeper Understanding of F165(2)-Host Receptor Interactions at the Molecular Level

    The initial step in F165(2)-mediated pathogenesis is its adhesion to host cells. Early studies have suggested that F165-positive E. coli can mediate mannose-resistant hemagglutination and that certain isolates associated with septicemia in piglets exhibit a binding specificity for galactose-N-acetyl-alpha-(1-3) galactose-N-acetyl moieties. This points towards a potential class of host cell receptors.

    A pivotal discovery has been the confirmation that F165(2) fimbriae are identical to F1C fimbriae. frontiersin.org This identity is based on the molecular mass of the major fimbrial subunit (17.2 kDa) and the strong sequence similarities of the proteins encoded by the respective operons. frontiersin.org The F165(2)A major subunit protein is nearly identical to that of F1C, and other minor subunit proteins also share high degrees of similarity with those of S and F1C fimbriae. frontiersin.org

    Despite this crucial link, a detailed molecular picture of the F165(2)/F1C adhesin-receptor interaction is lacking. A significant research gap exists in identifying the specific adhesin subunit of F165(2) responsible for receptor binding and pinpointing the precise amino acid residues that form the receptor-binding pocket. Furthermore, while glycolipids are implicated as receptors, the exact identity and structure of the host cell receptor(s) need to be definitively characterized. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the adhesin-receptor complex are necessary to visualize the molecular interactions in detail. This deeper understanding is a prerequisite for the rational design of anti-adhesion therapeutics.

    Exploration of F165(2)'s Role in Mixed Infections and Microbiome Dynamics

    Infections in natural settings are often polymicrobial, involving complex interactions between different pathogens and the host's resident microbiota. The role of F165(2) in the context of these mixed infections is a largely unexplored and critical research area. It is currently unknown how the expression of F165(2) is influenced by the presence of other bacteria or viruses. For instance, synergistic or antagonistic interactions with other pathogens could significantly alter the course and severity of disease.

    Furthermore, the impact of F165(2)-mediated adhesion on the dynamics of the host gut microbiome is not understood. Adherence to the intestinal mucosa could potentially displace beneficial commensal bacteria, alter the local microenvironment, and disrupt the delicate balance of the microbiome. This dysbiosis could, in turn, exacerbate disease or create opportunities for secondary infections. Future research should employ co-infection models and advanced metagenomic and metabolomic approaches to investigate the interplay between F165(2)-positive E. coli, other pathogens, and the host microbiome.

    Novel Approaches for Therapeutic Intervention Targeting F165(2) Adhesion

    Given the critical role of adhesion in initiating infection, targeting the F165(2) fimbrial antigen presents a promising avenue for novel therapeutic interventions. The development of anti-adhesion strategies could offer an alternative to traditional antibiotics, potentially circumventing the growing problem of antibiotic resistance.

    A significant research gap exists in the development of specific inhibitors for F165(2)-mediated adhesion. Future research should focus on the design and screening of compounds that can block the interaction between the F165(2) adhesin and its host receptor. These could include small molecules, peptides, or carbohydrate-based inhibitors that mimic the host receptor.

    Another promising approach is the development of vaccines that elicit an immune response against F165(2). While vaccine strategies targeting other E. coli fimbriae, such as F18 and F4, in pigs have been explored, there is a lack of research on vaccines specifically designed against F165(2)/F1C for the prevention of septicemia. Future vaccine development efforts should focus on identifying immunodominant and protective epitopes within the F165(2) fimbrial proteins.

    Refinement and Standardization of Preclinical Models for F165(2) Vaccine Development

    The development of effective vaccines against F165(2)-mediated infections is contingent on the availability of reliable and standardized preclinical models. While pig models are the most relevant for studying diseases affecting swine, there is a need to refine these models to accurately recapitulate the key aspects of F165(2)-positive E. coli septicemia.

    A major research gap is the lack of a standardized and widely accepted challenge model for evaluating the efficacy of F165(2) vaccine candidates. The development of such a model would require careful consideration of factors such as the age and genetic background of the animals, the challenge dose and route of administration, and the clinical and immunological endpoints used to assess protection.

    Furthermore, there is a need for the development of improved immunological assays to measure the correlates of protection against F165(2)-mediated disease. This includes robust methods for quantifying F165(2)-specific antibody responses in mucosal secretions and serum, as well as assays to assess cell-mediated immunity. The standardization of both the animal models and the immunological assays is crucial for comparing the efficacy of different vaccine candidates and for facilitating the translation of promising preclinical results into veterinary medicine.

    Q & A

    Q. Advanced

    • Include growth condition controls (temperature, media composition) to account for phase variation.
    • Use F165(2)-negative isogenic mutants and complemented strains.
    • Validate antibody specificity with pre-absorption assays against heterologous fimbriae.
    • Monitor co-expression of toxins (e.g., CNF) via PCR or biological assays .

    How is the F165(2) gene cluster phylogenetically classified?

    Advanced
    The F165(2) operon belongs to the chaperone-usher family , often located on plasmids alongside antibiotic resistance genes. Compare its genetic organization to related fimbriae (e.g., afa/dr clusters) using phylogenetic clade analysis . Annotate accessory genes (e.g., usher, chaperone) to infer evolutionary relationships .

    What alternative functional assays are recommended for F165(2) beyond adhesion?

    Q. Advanced

    • Assess immune evasion via serum resistance assays (expose F165(2)-expressing strains to complement-mediated killing).
    • Profile biofilm formation in vitro under shear stress.
    • Measure host cell cytokine responses (e.g., IL-6, TNF-α) using co-culture models to explore systemic inflammation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.